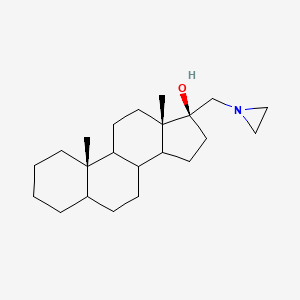![molecular formula C19H16N4OS B11515790 1-(3-{[4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B11515790.png)
1-(3-{[4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[(4-{2-METHYLIMIDAZO[1,2-A]PYRIDIN-3-YL}-1,3-THIAZOL-2-YL)AMINO]PHENYL}ETHAN-1-ONE is a complex organic compound that features a unique structure combining imidazo[1,2-a]pyridine, thiazole, and phenyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 1-{3-[(4-{2-METHYLIMIDAZO[1,2-A]PYRIDIN-3-YL}-1,3-THIAZOL-2-YL)AMINO]PHENYL}ETHAN-1-ONE typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through condensation reactions involving 2-aminopyridine derivatives and α-haloketones.
Synthesis of the thiazole ring: This step involves the cyclization of thioamides with α-haloketones.
Coupling reactions: The imidazo[1,2-a]pyridine and thiazole intermediates are then coupled with a phenyl group through amination reactions.
Industrial production methods may involve optimizing these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
1-{3-[(4-{2-METHYLIMIDAZO[1,2-A]PYRIDIN-3-YL}-1,3-THIAZOL-2-YL)AMINO]PHENYL}ETHAN-1-ONE undergoes various chemical reactions, including:
Scientific Research Applications
1-{3-[(4-{2-METHYLIMIDAZO[1,2-A]PYRIDIN-3-YL}-1,3-THIAZOL-2-YL)AMINO]PHENYL}ETHAN-1-ONE has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antitumor, and anti-inflammatory agent.
Biological Studies: The compound is used in studies investigating cellular pathways and molecular targets due to its ability to interact with various enzymes and receptors.
Industrial Applications: It is utilized in the development of new materials and as a precursor for more complex chemical entities.
Mechanism of Action
The mechanism of action of 1-{3-[(4-{2-METHYLIMIDAZO[1,2-A]PYRIDIN-3-YL}-1,3-THIAZOL-2-YL)AMINO]PHENYL}ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate signaling pathways involved in inflammation .
Comparison with Similar Compounds
Similar compounds to 1-{3-[(4-{2-METHYLIMIDAZO[1,2-A]PYRIDIN-3-YL}-1,3-THIAZOL-2-YL)AMINO]PHENYL}ETHAN-1-ONE include other imidazo[1,2-a]pyridine derivatives and thiazole-containing compounds. These compounds share structural similarities but may differ in their biological activities and applications. For instance:
Imidazo[1,2-a]pyridine derivatives: These compounds are known for their broad spectrum of biological activities, including antimicrobial and antitumor properties.
Thiazole-containing compounds: These are widely used in medicinal chemistry for their diverse pharmacological activities.
The uniqueness of 1-{3-[(4-{2-METHYLIMIDAZO[1,2-A]PYRIDIN-3-YL}-1,3-THIAZOL-2-YL)AMINO]PHENYL}ETHAN-1-ONE lies in its combined structure, which may offer synergistic effects and enhanced biological activity compared to its individual components .
Properties
Molecular Formula |
C19H16N4OS |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-[3-[[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]phenyl]ethanone |
InChI |
InChI=1S/C19H16N4OS/c1-12-18(23-9-4-3-8-17(23)20-12)16-11-25-19(22-16)21-15-7-5-6-14(10-15)13(2)24/h3-11H,1-2H3,(H,21,22) |
InChI Key |
KLMLBDOMNGIKIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=CSC(=N3)NC4=CC=CC(=C4)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Hydroxy-N'-[(E)-[2-(morpholin-4-YL)-5-nitrophenyl]methylidene]butanehydrazide](/img/structure/B11515713.png)
![N-[2-(2-methylphenoxy)ethyl]-1-(naphthalen-2-ylsulfonyl)prolinamide](/img/structure/B11515727.png)
![(2Z)-3-benzyl-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B11515728.png)
![2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide](/img/structure/B11515738.png)
![2-(2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11515739.png)

![8-[(4-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11515747.png)


![Methyl 4-(1-amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)benzoate](/img/structure/B11515756.png)

![4-[3-(1-Hydroxycyclohexyl)prop-2-yn-1-yl]-4-propylmorpholin-4-ium](/img/structure/B11515770.png)
![2-chloro-5-{(4Z)-4-[4-(cyanomethoxy)-3-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B11515773.png)

